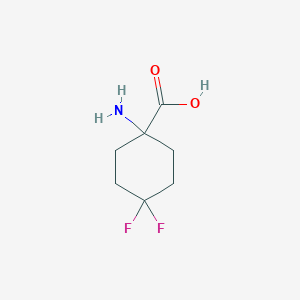

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-4,4-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c8-7(9)3-1-6(10,2-4-7)5(11)12/h1-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHFDEBCLOAUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(C(=O)O)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240529-10-5 | |

| Record name | 1-amino-4,4-difluorocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is a synthetic, non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and pharmacological properties, often leading to improved metabolic stability, enhanced binding affinity, and modified lipophilicity. This guide provides a comprehensive overview of the known physicochemical properties of this compound and details established experimental protocols for determining key parameters that are not yet publicly available. Understanding these properties is crucial for its application in the development of novel therapeutics.

Molecular Structure and Basic Properties

The foundational attributes of this compound are summarized below. These properties are derived from its chemical structure and are fundamental to its behavior in chemical and biological systems.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1240529-10-5 | [1][2] |

| Molecular Formula | C₇H₁₁F₂NO₂ | [1][2] |

| Molecular Weight | 179.167 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [2] |

| InChI Key | QKHFDEBCLOAUQX-UHFFFAOYSA-N | [2] |

Key Physicochemical Parameters: Experimental Determination

Acid Dissociation Constant (pKa)

The pKa values of the carboxylic acid and amino groups are critical determinants of the compound's ionization state at physiological pH, which in turn influences its solubility, permeability, and target binding. The substitution of fluorine can alter the pKa compared to non-fluorinated analogues.[3]

Recommended Protocol: Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining the pKa values of amino acids.[4][5] The procedure involves titrating a solution of the amino acid with a strong base and monitoring the pH change.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration (e.g., 0.1 M).

-

Titration with Strong Acid: Initially, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate both the amino and carboxyl groups.

-

Titration with Strong Base: Subsequently, titrate the acidic solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[6] The first pKa (pKa₁) corresponds to the deprotonation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the deprotonation of the amino group.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP and logD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule or the distribution coefficient (logD) at a specific pH.

Recommended Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining logP and logD due to its direct measurement of partitioning.[7][8][9]

Step-by-Step Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD).[10] The two phases should be pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.[10]

-

Compound Addition: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[10] Add a small aliquot of the stock solution to the biphasic system.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.[11]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate logP (for the neutral species) or logD (at a specific pH) using the following formula: logP or logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Caption: Workflow for logP/logD Determination by the Shake-Flask Method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects drug absorption and bioavailability. Low solubility can be a significant hurdle in drug development.

Recommended Protocol: Thermodynamic Solubility Assay

The thermodynamic solubility assay measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution.[12][13]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., PBS at various pH values).

-

Equilibration: Incubate the vials under constant agitation (e.g., shaking or stirring) at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

-

Sample Processing: After incubation, filter or centrifuge the samples to remove any undissolved solid.

-

Quantification: Dilute the resulting saturated solution and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.[14][15]

Caption: Workflow for Thermodynamic Solubility Determination.

Structural Analogue Comparison

While data for the title compound is limited, information on the related compound, 4,4-Difluorocyclohexanecarboxylic acid (CAS 122665-97-8), can provide some context. This analogue lacks the amino group at the 1-position.

| Property | 4,4-Difluorocyclohexanecarboxylic acid | Source |

| Molecular Formula | C₇H₁₀F₂O₂ | [16][17][18] |

| Molecular Weight | 164.15 g/mol | [16][17] |

| Melting Point | 103-107 °C | |

| Physical Form | White Solid | [16] |

| Solubility | Soluble in Chloroform, Methanol | [16] |

The presence of the amino group in this compound will introduce a basic ionization center, leading to zwitterionic character and likely influencing its melting point and solubility profile compared to its carboxylic acid analogue.

Conclusion

The physicochemical properties of this compound are integral to its potential as a building block in drug discovery. While some fundamental properties are known, the experimental determination of its pKa, lipophilicity, and aqueous solubility is essential for a comprehensive understanding of its behavior. The protocols detailed in this guide provide a robust framework for researchers to generate this critical data, thereby enabling more informed decisions in the design and development of novel therapeutic agents. The strategic incorporation of gem-difluoro substitution on the cyclohexane ring is anticipated to confer unique properties, making this compound a valuable subject for further investigation.

References

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound [cymitquimica.com]

- 3. 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride | 1803601-45-7 | Benchchem [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. echemi.com [echemi.com]

- 6. scribd.com [scribd.com]

- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. evotec.com [evotec.com]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. cdn.usbio.net [cdn.usbio.net]

- 17. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 18. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid, a fluorinated, conformationally constrained amino acid analog of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms and a cyclic scaffold offers unique advantages in modulating the physicochemical and pharmacological properties of lead compounds. This document details the compound's core attributes, including its CAS number, molecular properties, and spectral characteristics. Furthermore, it outlines established synthetic routes, discusses its applications in drug design with a focus on enhancing metabolic stability and controlling molecular conformation, and provides insights into relevant analytical and quality control methodologies.

Introduction: The Emergence of Fluorinated Amino Acids in Drug Design

The landscape of modern drug discovery is characterized by a continuous search for novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles. Fluorine-containing amino acids have become increasingly prominent in this endeavor. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, allow for subtle yet impactful modifications of a molecule's lipophilicity, pKa, metabolic stability, and conformational preferences. When incorporated into an amino acid framework, these effects can be strategically employed to optimize drug candidates.[1][2]

This compound is a prime example of a "designer" building block that leverages these principles. As a constrained cyclic amino acid, it introduces a degree of conformational rigidity, which can be crucial for enhancing binding affinity to biological targets. The gem-difluoro substitution at the 4-position further modulates its electronic properties and can block potential sites of metabolism. This guide serves as a technical resource for researchers looking to utilize this valuable synthetic intermediate in their drug development programs.

Core Compound Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 1240529-10-5 | [3][4] |

| Molecular Formula | C₇H₁₁F₂NO₂ | [3][4] |

| Molecular Weight | 179.17 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically >95% | [3] |

| InChI Key | QKHFDEBCLOAUQX-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of α,α-disubstituted amino acids like this compound typically starts from a corresponding ketone precursor. In this case, the key starting material is 4,4-difluorocyclohexanone. Two classical and robust methods for the synthesis of α-amino acids from ketones are the Strecker synthesis and the Bucherer-Bergs reaction.

Synthesis of the Precursor: 4,4-Difluorocyclohexanone

A common route to 4,4-difluorocyclohexanone involves the fluorination of a suitable cyclohexanone derivative. For instance, 1,4-cyclohexanedione monoethylene ketal can be fluorinated using reagents like diethylaminosulfur trifluoride (DAST), followed by deprotection of the ketal group under acidic conditions to yield the desired ketone.

Strecker Synthesis

The Strecker synthesis is a two-step process that converts a ketone into an α-amino acid.

Step 1: Formation of the α-aminonitrile

4,4-Difluorocyclohexanone is reacted with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). The ketone first forms an imine with ammonia, which is then attacked by the cyanide ion to form an α-aminonitrile.

Step 2: Hydrolysis of the α-aminonitrile

The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, which can then be hydrolyzed to the corresponding amino acid.

Step 1: Hydantoin Formation

4,4-Difluorocyclohexanone is treated with ammonium carbonate and potassium cyanide. This multicomponent reaction proceeds through the formation of a cyanohydrin and an aminonitrile, which then cyclizes in the presence of carbonate to form a spiro-hydantoin.

Step 2: Hydantoin Hydrolysis

The intermediate hydantoin is isolated and then hydrolyzed, typically under strong basic conditions (e.g., with barium hydroxide or sodium hydroxide), followed by acidification to yield this compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block for addressing several challenges in drug design.

Conformational Constraint

The cyclic nature of the cyclohexane ring restricts the conformational freedom of the molecule. When incorporated into a peptide or a small molecule inhibitor, this can pre-organize the pharmacophore into a bioactive conformation, potentially leading to increased binding affinity and selectivity for the target protein. This strategy is often employed to mimic or replace proline residues or to create novel peptide backbone geometries.

Metabolic Stability

The gem-difluoro group at the 4-position can significantly enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, and the presence of two fluorine atoms can shield adjacent positions from enzymatic attack, particularly by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile with a longer half-life and reduced metabolic clearance.

Modulation of Physicochemical Properties

The introduction of fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability. The gem-difluoro group can lower the pKa of nearby acidic or basic centers and can influence the overall lipophilicity of the molecule in a context-dependent manner. These modifications can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Analytical and Quality Control

Ensuring the identity and purity of this compound is critical for its use in research and development. A combination of analytical techniques should be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The exact chemical shifts and coupling patterns will be influenced by the fluorine atoms and the relative stereochemistry of the substituents.

-

¹³C NMR: The carbon NMR spectrum will be informative, with the quaternary carbon bearing the amino and carboxyl groups appearing in the range of 50-70 ppm. The carbon atom with the gem-difluoro substitution will show a characteristic triplet due to carbon-fluorine coupling. The carbonyl carbon of the carboxylic acid will resonate downfield, typically in the 170-180 ppm region.

-

¹⁹F NMR: Fluorine NMR will show a signal for the two equivalent fluorine atoms, providing direct evidence of their presence.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at m/z 180.1. Fragmentation patterns in MS/MS analysis would likely involve the loss of water (H₂O), formic acid (HCOOH), and ammonia (NH₃), which are characteristic of amino acids.

Purity Assessment

High-performance liquid chromatography (HPLC), either in reverse-phase or chiral mode (if enantiomeric purity is required), is the standard method for determining the purity of the compound. A purity of ≥95% is generally required for applications in drug discovery.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures for chemical reagents.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound represents a sophisticated and valuable building block for medicinal chemists. Its unique combination of conformational constraint and fluorine substitution provides a powerful tool for optimizing the properties of drug candidates. A thorough understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is crucial for its successful application in the development of next-generation therapeutics.

References

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound [cymitquimica.com]

- 3. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid molecular weight

An In-Depth Technical Guide to 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid for Advanced Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of this compound, a non-canonical amino acid of significant interest in modern medicinal chemistry. We delve into its core physicochemical properties, explore a robust, field-proven synthetic strategy, and detail its strategic applications as a conformationally constrained building block. The narrative is grounded in the principles of rational drug design, emphasizing the strategic impact of geminal difluorination on molecular conformation and metabolic stability. This document serves as a practical resource for researchers aiming to leverage this unique scaffold to overcome challenges in peptide and small molecule drug discovery, such as poor metabolic stability and lack of target selectivity.

The Strategic Imperative: Fluorinated Constrained Amino Acids in Drug Design

The pursuit of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore chemical space beyond traditional, flexible molecules. Peptides, while offering exceptional target specificity, are often hampered by metabolic instability and poor membrane permeability. A powerful strategy to mitigate these liabilities is the introduction of conformational constraints into the peptide backbone.[1][2][3] By reducing the number of accessible low-energy conformations, a constrained amino acid can pre-organize a ligand into its bioactive conformation, thereby increasing binding affinity and reducing the entropic penalty upon binding.[1]

This compound is a prime exemplar of this design philosophy. It combines two critical features:

-

Cyclic Constraint: The cyclohexane ring rigidly restricts the Ramachandran (φ/ψ) space, acting as a robust scaffold for mimicking or inducing specific secondary structures like β-turns.[4]

-

Geminal Difluorination: The introduction of a CF₂ group at the 4-position is a deliberate strategic choice. Fluorine, being highly electronegative, profoundly influences the molecule's electronic properties. The gem-difluoro group acts as a non-obvious bioisostere for a carbonyl group or a methylene group, but with significant advantages.[5][6] It can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable dipole-dipole or hydrogen bond interactions.[5][7]

This compound, therefore, is not merely another amino acid; it is a sophisticated tool for engineering superior drug candidates.

Physicochemical and Structural Profile

A thorough understanding of a building block's fundamental properties is a prerequisite for its successful application. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁F₂NO₂ | [8][9] |

| Molecular Weight | 179.17 g/mol | [9][10] |

| CAS Number | 1240529-10-5 | [8][10] |

| Physical Form | Solid | [10] |

| InChI Key | QKHFDEBCLOAUQX-UHFFFAOYSA-N | [9][10] |

| Typical Purity | ≥95% | [9][10] |

| Storage Temperature | Room Temperature | [10] |

Structural Insights: The Impact of the CF₂ Group

The gem-difluoro group at the C4 position is distal to the reactive amino and carboxyl functionalities, meaning it does not directly interfere with standard peptide coupling reactions. Its primary influence is conformational. The strong C-F bonds and the electronegativity of fluorine atoms can alter the puckering of the cyclohexane ring, favoring specific chair or boat conformations. This subtle conformational bias can translate into significant changes in the spatial orientation of substituents when this amino acid is incorporated into a larger molecule, a critical factor in optimizing ligand-receptor interactions.[5][11]

Synthesis Strategy: A Plausible, Authoritative-Grounded Approach

The causality for this choice is clear: these methods are proven for the synthesis of α-amino acids from ketone precursors. The gem-difluoro group is chemically robust and stable to the reaction conditions employed in these classical methods.

Caption: Proposed synthesis of the title compound via Strecker reaction.

Protocol 3.1: Laboratory-Scale Synthesis via Strecker Reaction

This protocol is a representative example based on established literature procedures for analogous compounds. Researchers must conduct their own risk assessments and optimization.

-

Reaction Setup: To a solution of 4,4-difluorocyclohexanone (1.0 eq) in aqueous ammonia or an alcoholic ammonia solution, add potassium cyanide (1.1 eq) and ammonium chloride (1.1 eq).

-

Aminonitrile Formation: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting ketone.

-

Causality: The ketone is converted in situ to an imine, which is then attacked by the cyanide nucleophile to form the stable α-aminonitrile intermediate.

-

-

Hydrolysis: Carefully acidify the reaction mixture with concentrated hydrochloric acid (e.g., 6M HCl). Heat the mixture to reflux (typically 90-110 °C) for 6-12 hours.

-

Causality: The harsh acidic conditions are required to hydrolyze the sterically hindered nitrile group to a carboxylic acid and the amino group to its ammonium salt.

-

-

Isolation and Purification: Cool the reaction mixture. The product may precipitate upon cooling or after neutralization with a base (e.g., NaOH or an ion-exchange resin) to its isoelectric point. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Applications in Medicinal Chemistry and Drug Design

The primary and most valuable application of this compound is as a specialized building block for synthesizing peptidomimetics, constrained peptides, and complex small molecules.[12][13]

As a Proline Analogue

With its constrained cyclic structure, it can serve as a non-natural proline mimic. When incorporated into a peptide sequence, it forces a "kink" or turn in the peptide backbone, which is instrumental in stabilizing secondary structures like β-hairpins.[4] Unlike proline, the quaternary α-carbon prevents epimerization, enhancing the stereochemical integrity of the final peptide.

Blocking Metabolic Oxidation

The cyclohexane ring can be viewed as an analogue of the side chain of cyclohexylalanine. In drug candidates, aliphatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The gem-difluoro group at the C4 position effectively blocks this metabolic "soft spot," as the C-F bond is exceptionally strong and resistant to cleavage.[7] This can significantly increase the half-life and oral bioavailability of a drug candidate.

Modulating Physicochemical Properties

The introduction of fluorine increases the lipophilicity of the local region of the molecule, which can be tuned to enhance membrane permeability.[5] The electron-withdrawing nature of the CF₂ group can also subtly modulate the pKa of the nearby amino and carboxylic acid groups, which can influence solubility and interactions with biological targets.

Experimental Protocols

Trustworthiness in research stems from rigorous validation. The following protocols provide a framework for the quality control and application of this building block.

Protocol 5.1: Quality Control and Characterization of Incoming Material

-

Visual Inspection: Confirm the material is a solid as expected.[10]

-

Solubility Test: Assess solubility in common laboratory solvents (e.g., water, DMSO, methanol) to inform downstream reaction and assay conditions.

-

LC-MS Analysis:

-

Prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 water:acetonitrile).

-

Inject onto a C18 reverse-phase column.

-

Confirm the presence of a major peak corresponding to the expected mass-to-charge ratio (m/z) for [M+H]⁺ (180.08) and/or [M-H]⁻ (178.07).

-

Assess purity by integrating the peak area (should be ≥95%).

-

-

NMR Spectroscopy:

-

Dissolve a sample in a suitable deuterated solvent (e.g., D₂O with acid/base adjustment, or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Confirm that the observed chemical shifts and coupling patterns are consistent with the structure. The ¹⁹F NMR should show a characteristic signal for the CF₂ group.

-

Protocol 5.2: Incorporation into a Peptide via Fmoc-SPPS

This protocol assumes the amino acid has been pre-derivatized with an N-terminal Fmoc protecting group, which is standard for building blocks used in Solid-Phase Peptide Synthesis (SPPS).

References

- 1. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 9. This compound [cymitquimica.com]

- 10. This compound | 1240529-10-5 [sigmaaldrich.com]

- 11. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 12. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

purity and analysis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

An In-depth Technical Guide to the Purity and Analysis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a non-proteinogenic, cyclic amino acid whose unique structural features are of significant interest to researchers in drug development and chemical biology. The introduction of a gem-difluoro group onto the cyclohexane ring can profoundly influence a molecule's metabolic stability, lipophilicity, and conformational preferences, making it a valuable building block for novel therapeutics.[1][2] Ensuring the purity and correct stereochemical configuration of this compound is paramount for its application in synthesis and biological screening. This guide provides a comprehensive framework for the analytical characterization of this compound, detailing robust methodologies for identity confirmation, chemical purity assessment, and enantiomeric purity determination. We present field-proven protocols and explain the scientific rationale behind the selection of specific analytical techniques, empowering researchers to establish a self-validating quality control system.

Physicochemical Properties and Structural Significance

The defining feature of this molecule is the C4-gem-difluoro substitution. Fluorine's high electronegativity and small van der Waals radius introduce unique electronic and steric properties without significantly increasing molecular size.[2] The two fluorine atoms lock the cyclohexane ring conformation and modulate the pKa of the amino and carboxylic acid groups, impacting solubility, crystal packing, and binding interactions with biological targets.

| Property | Value | Reference |

| CAS Number | 1240529-10-5 | [3][4] |

| Molecular Formula | C₇H₁₁F₂NO₂ | [3][4] |

| Molecular Weight | 179.17 g/mol | [4] |

| Physical Form | Solid | |

| Typical Purity | ≥97% | [4] |

| InChI Key | QKHFDEBCLOAUQX-UHFFFAOYSA-N | [4] |

Plausible Synthetic Route and Potential Impurities

A thorough understanding of potential impurities begins with a likely synthetic pathway. A common and efficient method for synthesizing α-amino acids is the Strecker synthesis. This route, starting from the corresponding ketone, provides a clear map of potential process-related and stereoisomeric impurities.

Figure 1: Plausible synthesis and resulting potential impurities.

The key takeaway is that the synthesis naturally produces a racemic mixture, meaning the final product will contain both enantiomers unless a chiral resolution step is performed. Therefore, enantiomeric purity is a critical quality attribute.

Comprehensive Analytical Workflow

A multi-technique approach is essential for a complete and trustworthy analysis. The workflow should be designed to confirm identity, quantify the main component against impurities, and resolve the enantiomers.

Caption: Overall workflow for comprehensive analysis.

Identity Confirmation

NMR is the cornerstone of structural elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous confirmation of the molecular structure.

-

¹H NMR: The spectrum will show complex multiplets for the cyclohexane protons. Critically, the carboxylic acid proton (–COOH) will appear as a broad singlet in the highly deshielded region of 10-12 ppm, a distinctive feature for this functional group.[5] The absence of a proton signal at the C1 position confirms the quaternary nature of this carbon.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the 170-185 ppm range.[6] The C-F carbons will exhibit large one-bond coupling constants (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings, providing definitive evidence of fluorination.

-

¹⁹F NMR: This is the most direct and sensitive method for confirming the presence and chemical environment of the fluorine atoms.[][8] For this compound, a single signal (or a complex multiplet depending on proton coupling) will confirm the presence of the gem-difluoro group. ¹⁹F NMR is also exceptionally useful for purity analysis, as fluorine-containing impurities will be readily detected.

HRMS is essential for confirming the elemental composition. By measuring the exact mass of the molecular ion ([M+H]⁺), one can verify that the empirical formula matches C₇H₁₁F₂NO₂ with high accuracy (typically < 5 ppm mass error).

FTIR provides confirmation of key functional groups.

-

O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond involved in hydrogen bonding.[5]

-

C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[5]

-

N-H Stretch: A medium intensity peak around 3300-3500 cm⁻¹ indicates the primary amine.

Chemical Purity Assessment by RP-HPLC

Because the target molecule lacks a strong UV chromophore, derivatization is necessary for sensitive detection by HPLC.[9][10] A pre-column derivatization method using o-phthalaldehyde (OPA) is an excellent choice as it specifically reacts with the primary amine to yield a highly fluorescent isoindole derivative.

-

Reagent Preparation:

-

Borate Buffer (0.1 M, pH 9.5): Prepare a 0.1 M solution of sodium borate and adjust the pH with NaOH.

-

OPA Reagent: Dissolve o-phthalaldehyde in the borate buffer to a final concentration of ~1 mg/mL, then add a small amount of a thiol (e.g., 3-mercaptopropionic acid) to activate it.[11] This reagent should be prepared fresh daily.

-

-

Sample and Standard Preparation:

-

Accurately weigh and dissolve the sample and a reference standard in a suitable diluent (e.g., 0.1 N HCl or water/methanol).

-

-

Derivatization (Automated or Manual):

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-efficiency separation for small molecules. |

| Mobile Phase A | 20 mM Sodium Phosphate, pH 7.8 | Buffered aqueous phase for good peak shape. |

| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10) | Strong organic phase for eluting the derivatized analyte.[10] |

| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures elution of all potential impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | Fluorescence (FLD) | Provides high sensitivity and selectivity for the OPA derivative. |

| Excitation (Ex) | 340 nm | |

| Emission (Em) | 455 nm | |

| Injection Vol. | 2 µL |

-

Data Analysis:

-

Calculate purity using the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

-

Enantiomeric Purity Assessment

Determining the enantiomeric excess (ee%) is crucial. Chiral HPLC is the gold standard for this analysis, as it allows for the direct separation of the underivatized enantiomers.

-

Column Selection:

-

The choice of chiral stationary phase (CSP) is critical. For underivatized amino acids, zwitterionic CSPs (e.g., CHIRALPAK® ZWIX) are highly effective.[12][13] These columns operate via a double ion-pairing mechanism, providing excellent selectivity for zwitterionic molecules like amino acids. Crown ether-based columns are also a viable option.[12]

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting (for Zwitterionic CSP) | Rationale |

| Column | CHIRALPAK® ZWIX(+) or ZWIX(-), 3.0 x 150 mm, 3 µm | Specifically designed for separating underivatized amino acids.[13] |

| Mobile Phase | Methanol/Acetonitrile/Water with additives | The exact composition requires method development. |

| Additives | Formic Acid (FA) and Diethylamine (DEA) | These additives are crucial for controlling the ionization state of the analyte and the CSP, enabling the separation.[13] |

| Mode | Isocratic | Isocratic elution often provides the best resolution for chiral separations. |

| Flow Rate | 0.5 mL/min | |

| Column Temp. | 25 °C | Temperature can significantly impact chiral resolution. |

| Detector | Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) | Since the underivatized amino acid has no chromophore, universal detectors are required. MS is preferred for its sensitivity and specificity. |

-

Data Analysis:

-

Identify the peaks corresponding to the two enantiomers (e.g., by running a racemic standard).

-

Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

-

Concluding Remarks

The robust analytical characterization of this compound is a non-negotiable prerequisite for its successful application in research and development. The workflow presented in this guide, combining spectroscopic and chromatographic techniques, provides a self-validating system for quality control. Identity is unequivocally confirmed with a suite of NMR, MS, and FTIR methods. Chemical purity is precisely quantified using a sensitive derivatization-HPLC-FLD method, while enantiomeric purity is accurately determined via direct analysis on a specialized chiral stationary phase. By implementing these rigorous analytical strategies, researchers can proceed with confidence, knowing that the quality of their starting material is well-defined and reliable.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 4. This compound [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. shimadzu.com [shimadzu.com]

- 12. chiraltech.com [chiraltech.com]

- 13. chiraltech.com [chiraltech.com]

An In-depth Technical Guide to the Solubility of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid, a synthetic cyclic amino acid of increasing interest in drug discovery and materials science. In the absence of extensive empirical data, this document establishes a predictive framework for its solubility profile based on first principles of physical organic chemistry, analysis of structural analogs, and the unique influence of gem-difluorination on molecular properties. It is designed to be a critical resource for researchers, chemists, and formulation scientists, offering not only a theoretical understanding but also detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility.

Introduction: The Significance of a Fluorinated Cycloalkane Amino Acid

This compound is a non-natural, conformationally restricted amino acid. Its rigid cyclic scaffold is a valuable design element in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The introduction of fluorine, the most electronegative element, imparts profound changes to a molecule's local electronic environment, lipophilicity, metabolic stability, and binding interactions. Specifically, the gem-difluoro motif at the 4-position of the cyclohexane ring introduces unique stereoelectronic effects that are critical to understanding its behavior in solution.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use. Solubility impacts every stage of the development pipeline, from synthetic workup and purification to the formulation of final drug products and the reliability of in vitro screening assays. This guide will deconstruct the key structural features of the molecule to predict its solubility and provide the necessary experimental workflows to validate these predictions.

Physicochemical Profile: A Predictive Analysis

Direct empirical data for the physicochemical properties of this compound are not widely published. Therefore, a predictive assessment based on its constituent parts and comparison to known analogs is the most effective approach to understanding its solubility.

The Zwitterionic Ground State

Like all α-amino acids, the title compound exists predominantly as a zwitterion, or internal salt. The acidic carboxylic acid group (–COOH) donates a proton to the basic amino group (–NH₂), resulting in a molecule with both a carboxylate (–COO⁻) and an ammonium (–NH₃⁺) group.

Caption: Zwitterionic structure of the title compound.

This ionic character is the single most dominant factor governing its physical properties. It results in strong intermolecular electrostatic interactions, leading to a stable crystal lattice. Consequently, amino acids are typically crystalline solids with high melting points, and significant energy is required to overcome these lattice forces for dissolution to occur.[1]

Baseline Comparison: The Non-Fluorinated Analog

To isolate the effect of the gem-difluoro group, we first examine the properties of its direct, non-fluorinated analog, 1-Aminocyclohexane-1-carboxylic acid.

| Property | Value | Implication for Solubility |

| Melting Point | >300 °C[][3] | High lattice energy; requires strong solvent interactions to dissolve. |

| pKa₁ (–COOH) | ~2.65[4] | Strongly acidic, will be deprotonated (–COO⁻) in most solvents. |

| pKa₂ (–NH₃⁺) | ~10.03[4] | Weakly acidic, will be protonated (–NH₃⁺) in neutral or acidic media. |

| logP (calc.) | -1.87[5] | Highly hydrophilic; poor solubility expected in non-polar solvents. |

These data confirm that the parent amino acid is a highly polar, hydrophilic compound, with solubility being favored in polar, protic solvents (like water) that can effectively solvate both the ammonium and carboxylate ions. Its solubility in organic solvents is expected to be generally poor.[6][7]

The Influence of the Gem-Difluoro Group

The replacement of two hydrogen atoms with fluorine at the C4 position introduces several critical changes:

-

Increased Molecular Weight: The molecular weight increases from 143.19 g/mol to 179.17 g/mol .[][8]

-

Inductive Effect: The highly electronegative fluorine atoms pull electron density through the sigma bonds of the cyclohexane ring. This inductive effect can lower the pKa of both the carboxylic acid and the ammonium group, making the former a stronger acid and the latter a stronger acid (i.e., the amino group is a weaker base).

-

Conformational Rigidity and Polarity: The C-CF₂-C bond angle within the cyclohexane ring is wider than a typical C-CH₂-C angle.[9] More importantly, the two highly polarized C-F bonds, when arranged in a chair conformation, can create a region of high local polarity. This can lead to a "facially polarized" cyclohexane ring, where one face of the ring is more electronegative than the other.[9][10] This localized dipole can enhance interactions with polar organic solvents.

-

Hydrophobicity: While often considered to increase lipophilicity, the effect of fluorination is complex. The introduction of the CF₂ group can lead to "polar-hydrophobic" properties, where the molecule has increased polarity but not necessarily increased affinity for water.[9]

Prediction of Physicochemical Properties:

Based on these effects, we can predict the properties of this compound relative to its non-fluorinated counterpart:

-

pKa: The pKa values are expected to be slightly lower.

-

logP: The calculated logP is likely to increase slightly, indicating a modest increase in lipophilicity, but the overall molecule will remain predominantly hydrophilic due to the zwitterionic headgroup.

-

Dipole Moment: The overall molecular dipole moment is expected to be significantly higher.

Predicted Solubility in Common Organic Solvents

The solubility of a zwitterionic compound is a balance between overcoming its high lattice energy and the ability of the solvent to solvate both the charged moieties and the non-polar hydrocarbon backbone.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High (Water) / Low to Moderate (Alcohols) | Water is an excellent solvent for zwitterions.[6] Short-chain alcohols can solvate the charged groups via hydrogen bonding but are less effective than water. Solubility is expected to decrease as the alkyl chain length of the alcohol increases. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have large dipole moments and can effectively solvate the ammonium cation. While they cannot donate hydrogen bonds, their polarity can interact favorably with the carboxylate and the polarized CF₂ group. DMSO is often a good solvent for moderately polar, multifunctional compounds.[11] |

| Ethers | THF, Diethyl Ether | Insoluble | These solvents have low polarity and cannot effectively solvate the charged zwitterionic headgroup. The energy required to break the crystal lattice is not compensated by favorable solvent-solute interactions. |

| Hydrocarbons | Hexane, Toluene | Insoluble | These non-polar solvents have no affinity for the highly polar, ionic nature of the compound. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | While slightly more polar than hydrocarbons, these solvents are generally poor choices for dissolving zwitterionic species. |

Experimental Determination of Solubility: Standard Protocols

To obtain definitive quantitative data, experimental measurement is essential. The two most common and accepted methods are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a glass vial. The presence of undissolved solid must be visible.

-

Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C). Allow the system to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.[13][14]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by filtering the solution through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) or UV-Vis spectroscopy (if the compound has a suitable chromophore), against a standard calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the thermodynamic solubility (e.g., in mg/mL or µM).

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution. It is a high-throughput method commonly used in early drug discovery.[13][15] The compound is first dissolved in a strong organic solvent, typically DMSO, and then diluted into the aqueous or organic solvent of interest.

Caption: Workflow for Kinetic Solubility Measurement.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[16]

-

Assay Plate Preparation: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to a large volume of the target organic solvent (ensuring the final DMSO concentration is low, typically ≤2%).[17] This creates a supersaturated solution.

-

Incubation: Cover the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C) with gentle shaking.[17]

-

Precipitation Measurement: Determine the concentration at which precipitation occurs. This can be done in several ways:

-

Nephelometry: Measure the turbidity or light scattering in each well. An increase in scattering indicates the formation of a precipitate.[16]

-

Direct UV/LC-MS: Filter the contents of the wells using a solubility filter plate to remove any precipitate. Analyze the concentration of the compound remaining in the filtrate via UV spectroscopy or LC-MS.[14]

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under these specific conditions.

Conclusion

While quantitative solubility data for this compound in organic solvents is not yet publicly available, a robust predictive framework can be established. The compound's inherent zwitterionic nature dictates its high polarity and preference for polar solvents. The introduction of the gem-difluoro group at the C4 position is predicted to increase the molecule's dipole moment and slightly modulate its pKa and lipophilicity, likely enhancing its interaction with polar aprotic solvents like DMSO and DMF compared to its non-fluorinated analog. However, its solubility in non-polar and low-polarity solvents is expected to remain negligible. For drug development professionals and researchers, the detailed experimental protocols provided herein offer a clear path to generating the precise, quantitative data required for their specific applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 3. chembk.com [chembk.com]

- 4. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. This compound [cymitquimica.com]

- 9. Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. bachem.com [bachem.com]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

stability and storage conditions for 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

An In-Depth Technical Guide on the Stability and Storage of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Introduction

This compound is a non-proteinogenic amino acid that has garnered significant interest within the drug development landscape. As a cyclic, gem-difluorinated analogue, it serves as a valuable building block for synthesizing novel peptides and small molecules with potentially enhanced therapeutic properties. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Given its role in early-stage research and development, a comprehensive understanding of its chemical stability and optimal storage conditions is paramount to ensure the integrity of experimental data and the quality of synthesized compounds.

This guide provides an in-depth analysis of the factors governing the stability of this compound. It consolidates theoretical principles with practical, field-proven methodologies for its storage, handling, and stability assessment, tailored for researchers, chemists, and formulation scientists.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for predicting its stability. This compound is a solid at ambient temperatures.[3] Its structure features a cyclohexane ring with a gem-difluoro group at the 4-position, and both an amino and a carboxylic acid group attached to the same carbon (C1), making it an α-amino acid.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| CAS Number | 1240529-10-5 | [3][4] |

| Molecular Formula | C₇H₁₁F₂NO₂ | [4][5] |

| Molecular Weight | 179.17 g/mol | [5] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [3][5] |

Chemical Stability Profile

The stability of this compound is governed by the interplay between its highly stable fluorinated core and its reactive functional groups.

Inherent Stability of the Fluorinated Core

The presence of the gem-difluoro group on the cyclohexane ring imparts significant chemical inertness. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 110 kcal/mol. This high bond strength makes the fluorinated moiety exceptionally resistant to metabolic degradation and chemical attack, a primary reason for incorporating fluorine into drug candidates.[1] The electron-withdrawing nature of the fluorine atoms also deactivates the adjacent C-H bonds towards oxidative degradation.

Reactivity of the Amino and Carboxylic Acid Groups

While the core structure is robust, the α-amino and carboxylic acid functional groups are susceptible to degradation under certain conditions. These functional groups are the primary sites of potential instability.

-

pH Sensitivity: As an amino acid, the compound is amphoteric and can react with both acids and bases. Extreme pH conditions should be avoided in solutions. In strongly acidic or basic media, accelerated degradation, such as decarboxylation, could potentially occur, especially at elevated temperatures.

-

Oxidative Stress: The primary amine group can be susceptible to oxidation. Exposure to strong oxidizing agents or an oxygen-rich atmosphere, particularly in the presence of metal catalysts or light, could lead to the formation of corresponding imines or other oxidative byproducts.

-

Thermal Stress: While the compound is a solid with a likely high melting point, prolonged exposure to high temperatures can induce degradation. The most probable thermal degradation pathway would be decarboxylation, a common reaction for α-amino acids.

-

Moisture: The compound is hygroscopic to some extent due to the polar amino and carboxyl groups. Absorbed moisture can accelerate degradation by facilitating reactions with other atmospheric components (e.g., CO₂) or by promoting hydrolysis of potential impurities or formulated products.

Recommended Storage and Handling Conditions

Based on supplier safety data sheets and general best practices for handling fine chemicals and amino acids, the following conditions are recommended to maximize the shelf life and preserve the purity of this compound.[3][6][7][8]

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature[3] or Cool (2-8 °C) for long-term storage. | Prevents thermally induced degradation (e.g., decarboxylation). |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes the risk of oxidative degradation of the amine group. |

| Light | Store in an opaque or amber container. | Protects against photolytic degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and moisture ingress.[6][7] |

| Moisture | Store in a dry, desiccated environment. | Minimizes hygroscopic water absorption and subsequent degradation.[9] |

Safe Handling Protocols

Safety is paramount when handling any chemical compound. This compound is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9]

-

Spill & Disposal: In case of a spill, avoid generating dust, sweep up the material mechanically, and place it in a suitable container for disposal.[6] Dispose of the chemical in accordance with local, state, and federal regulations.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

To rigorously evaluate the stability of a compound and identify potential degradation products, a forced degradation study is the industry-standard approach. This protocol provides a self-validating system to establish a stability-indicating analytical method.

Objective

To subject this compound to a range of stress conditions (hydrolytic, oxidative, thermal, and photolytic) and monitor its degradation using High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS).

Materials

-

This compound

-

HPLC-grade Acetonitrile and Water

-

Formic Acid (or other suitable mobile phase modifier)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

-

C18 HPLC column

-

pH meter

-

Photostability chamber

-

Oven

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile/water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 1N HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1N NaOH, and dilute to a final concentration suitable for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

-

Keep the mixture at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize it with 1N HCl, and dilute for analysis. Causality Note: Base-catalyzed reactions are often faster, so starting at room temperature is prudent.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Withdraw aliquots at specified time points and dilute for analysis.

-

-

Thermal Degradation:

-

Place a known quantity of the solid compound in a vial and heat it in an oven at 80°C for 48 hours.

-

Also, place a vial of the stock solution in the oven.

-

At specified time points, cool the samples, dissolve the solid in the solvent, and dilute both samples for analysis.

-

-

Photolytic Degradation:

-

Expose both the solid compound and the stock solution to light in a photostability chamber that meets ICH Q1B guidelines (e.g., exposure of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analyze the samples after the exposure period.

-

-

HPLC-UV/MS Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

The method should be capable of separating the parent compound from all process impurities and degradation products.

-

Use the PDA detector to assess peak purity and the MS detector to identify the mass-to-charge ratio (m/z) of the parent peak and any new peaks (degradants).

-

Visualization of Stability Workflow

The logical flow of the forced degradation study is critical for ensuring a comprehensive assessment.

Caption: Workflow for a forced degradation study of the compound.

Conclusion

This compound is a robust molecule, primarily due to its stable difluorinated aliphatic ring. However, its amino and carboxylic acid functional groups introduce potential liabilities that necessitate careful control of storage conditions. By adhering to the recommended guidelines—storing the compound in a cool, dry, dark environment under an inert atmosphere—researchers can ensure its long-term purity and integrity. For applications requiring rigorous quality control, conducting a forced degradation study as outlined provides the definitive data to understand its stability profile and establish validated analytical methods.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1240529-10-5 [sigmaaldrich.com]

- 4. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 5. This compound [cymitquimica.com]

- 6. phytotechlab.com [phytotechlab.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.fr [fishersci.fr]

spectroscopic data (NMR, IR, MS) of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

An In-Depth Spectroscopic Analysis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid: A Guide for Researchers

Abstract

This compound is a synthetic, non-proteinogenic amino acid of significant interest to medicinal chemists and drug development professionals. Its rigid cyclohexane scaffold, combined with the electronic properties of the gem-difluoro group, makes it a valuable building block for creating conformationally constrained peptides and bioactive molecules with enhanced metabolic stability and binding affinity. This guide serves as an in-depth technical resource, providing a detailed predictive analysis of the spectroscopic signature of this compound. While complete, publicly-available experimental spectra are scarce, this document leverages fundamental principles of spectroscopy and data from analogous structures to construct a robust analytical framework. It is designed to assist researchers in the unambiguous identification, characterization, and quality control of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Key Analytical Features

The unique structure of this compound dictates its spectroscopic properties. Key features that are critical for spectral interpretation include:

-

Quaternary α-Carbon (C1): This carbon, bonded to the amino, carboxyl, and two other carbon atoms, will not have an attached proton, making its identification in ¹H NMR impossible but a key feature in ¹³C NMR.

-

Gem-Difluoro Group (C4): The two fluorine atoms at the C4 position are chemically equivalent. They will profoundly influence the chemical shifts and coupling patterns of nearby protons and carbons, serving as a primary diagnostic feature.

-

Diastereotopic Protons: The cyclohexane ring is not planar. Consequently, the axial and equatorial protons on each of the CH₂ groups (C2, C3, C5, C6) are diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and show coupling to each other (geminal coupling).

-

Zwitterionic Nature: Like other amino acids, this compound can exist as a zwitterion, which can influence the appearance of the amine and carboxylic acid signals in IR and NMR spectroscopy, particularly depending on the solvent used.

Caption: Molecular structure of this compound with key carbons numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its connectivity and stereochemistry.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is often preferred for amino acids to exchange the labile amine and carboxyl protons, simplifying the spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution, which is necessary to resolve the complex multiplets expected.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the presence of a quaternary carbon and the relatively long relaxation times of carbons, an extended relaxation delay may be necessary for accurate integration, although routine spectra prioritize speed.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This is often done without proton decoupling to observe H-F couplings.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to be complex due to diastereotopicity and H-F coupling. The signals from the exchangeable amine (NH₂) and carboxyl (COOH) protons may appear as broad singlets or not be observed at all if D₂O is used as the solvent.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |

| H2/H6 (axial & eq.) | 2.0 - 2.5 | m | 4H |

| H3/H5 (axial & eq.) | 2.2 - 2.8 | m | 4H |

| NH₂ | 7.5 - 8.5 (variable) | br s | 2H |

| COOH | 10 - 13 (variable) | br s | 1H |

Expertise & Causality:

-

The cyclohexane protons are expected in the 2.0-2.8 ppm range.

-

The protons on C3 and C5 are adjacent to the electron-withdrawing gem-difluoro group at C4, which will deshield them, causing them to appear further downfield compared to the protons on C2 and C6.

-

The multiplicity for all ring protons will be complex multiplets ("m"). This is due to geminal coupling between protons on the same carbon, vicinal coupling to protons on adjacent carbons, and, crucially, 2-bond and 3-bond couplings to the fluorine atoms (²JHF and ³JHF), which will further split the signals.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton.

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (from C-F coupling) |

| C=O | 170 - 180 | s |

| C1 (quaternary) | 55 - 65 | t (small ³JCF) |

| C4 | 115 - 125 | t (large ¹JCF) |

| C3/C5 | 30 - 40 | t (²JCF) |

| C2/C6 | 25 - 35 | t (small ³JCF) |

Expertise & Causality:

-

The carboxyl carbon is expected in the typical range of 170-180 ppm.[1][2]

-

The most diagnostic signal is C4. Its direct attachment to two fluorine atoms will cause a large downfield shift and a characteristic triplet multiplicity due to one-bond C-F coupling (¹JCF), typically in the range of 240-260 Hz.

-

The C3/C5 carbons, two bonds away from the fluorines, will also appear as triplets due to ²JCF coupling (typically 20-30 Hz).

-

The C1 and C2/C6 carbons are three bonds away and may show smaller triplet couplings (³JCF).

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a direct probe of the fluorinated center of the molecule.

-

Chemical Shift: A single signal is expected, likely in the range of -90 to -110 ppm (relative to CFCl₃).

-

Multiplicity: Since the two fluorine atoms are chemically equivalent, they will not couple to each other. However, they will couple to the four adjacent protons on C3 and C5. This will result in a complex multiplet, likely appearing as a "triplet of triplets" or a more complex pattern if the axial and equatorial proton couplings are significantly different.

Caption: A logical workflow demonstrating how different NMR experiments validate the final structure.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule.

Experimental Protocol: IR Data Acquisition

-

Method: Attenuated Total Reflectance (ATR) is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

-

Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 600 cm⁻¹.

-

Background: A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |

| N-H Stretch (Amine) | 3200 - 3500 | Medium, may be obscured by O-H |

| C-H Stretch (Alkyl) | 2850 - 3000 | Sharp, superimposed on O-H band |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong, sharp |

| N-H Bend (Amine) | 1500 - 1650 | Medium |

| C-F Stretch | 1000 - 1200 | Strong, sharp (likely multiple bands) |

Trustworthiness & Causality:

-

The most defining feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that spans a wide range, often obscuring the C-H stretches.[1][3][4] This breadth is due to strong hydrogen bonding between molecules.

-

The carbonyl (C=O) stretch is also a very reliable and intense peak.[3] Its position can indicate whether the acid exists as a hydrogen-bonded dimer (lower frequency, ~1710 cm⁻¹) or a monomer (higher frequency).[1]

-

The presence of strong, sharp bands in the 1000-1200 cm⁻¹ region is highly indicative of C-F bonds and serves as a key confirmation of the fluorination.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules like amino acids as it is a soft ionization technique that typically keeps the molecule intact.

-

Analysis: Data should be acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Instrumentation: A high-resolution mass spectrometer (such as Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Predicted Mass Spectrum and Interpretation

The molecular formula is C₇H₁₁F₂NO₂ with a monoisotopic mass of 179.0754 Da.[5]

| Ion | Predicted m/z | Mode | Notes |

| [M+H]⁺ | 180.0827 | Positive | Protonated molecular ion. |

| [M-H]⁻ | 178.0681 | Negative | Deprotonated molecular ion. |

| [M-H₂O+H]⁺ | 162.0721 | Positive | Loss of water from the carboxyl group. |

| [M-COOH+H]⁺ | 134.0934 | Positive | Loss of the carboxyl group as formic acid (decarboxylation), a common fragmentation for α-amino acids.[6] |

Expertise & Causality:

-

The accurate mass measurement of the molecular ion is the most critical piece of data from MS, as it confirms the molecular formula.

-

In tandem MS (MS/MS) experiments, the fragmentation pattern provides structural validation. For α-amino acids, a characteristic loss of 45 Da (corresponding to the COOH group) is a highly diagnostic fragmentation pathway.[7] The resulting fragment ion at m/z 134 would correspond to the 4,4-difluorocyclohexylamine core.

Conclusion

The spectroscopic signature of this compound is predicted to be highly characteristic. The combination of a complex, fluorine-coupled proton NMR spectrum, a ¹³C NMR spectrum featuring a prominent triplet for the C4 carbon, a strong C-F stretch in the IR, and an accurate molecular weight determination by high-resolution MS provides a multi-faceted and robust analytical package. This guide provides the theoretical and practical framework necessary for researchers to confidently identify and characterize this valuable synthetic building block, ensuring its quality and correct application in drug discovery and development pipelines.

References